Cas no 162583-76-8 (2-(aminomethyl)pent-1-ene)

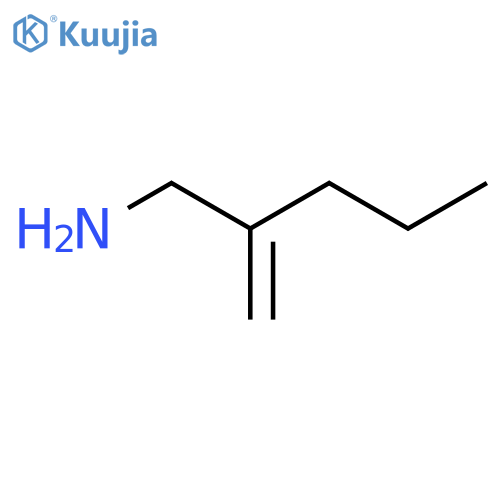

2-(aminomethyl)pent-1-ene structure

商品名:2-(aminomethyl)pent-1-ene

2-(aminomethyl)pent-1-ene 化学的及び物理的性質

名前と識別子

-

- 2-(aminomethyl)pent-1-ene

- 162583-76-8

- EN300-1813979

-

- インチ: 1S/C6H13N/c1-3-4-6(2)5-7/h2-5,7H2,1H3

- InChIKey: ZVIOCZGNOYQVMH-UHFFFAOYSA-N

- ほほえんだ: NCC(=C)CCC

計算された属性

- せいみつぶんしりょう: 99.104799419g/mol

- どういたいしつりょう: 99.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 57.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 26Ų

2-(aminomethyl)pent-1-ene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1813979-0.1g |

2-(aminomethyl)pent-1-ene |

162583-76-8 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1813979-0.5g |

2-(aminomethyl)pent-1-ene |

162583-76-8 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1813979-5.0g |

2-(aminomethyl)pent-1-ene |

162583-76-8 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1813979-0.05g |

2-(aminomethyl)pent-1-ene |

162583-76-8 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1813979-10.0g |

2-(aminomethyl)pent-1-ene |

162583-76-8 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1813979-2.5g |

2-(aminomethyl)pent-1-ene |

162583-76-8 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1813979-0.25g |

2-(aminomethyl)pent-1-ene |

162583-76-8 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1813979-1.0g |

2-(aminomethyl)pent-1-ene |

162583-76-8 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1813979-5g |

2-(aminomethyl)pent-1-ene |

162583-76-8 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1813979-1g |

2-(aminomethyl)pent-1-ene |

162583-76-8 | 1g |

$914.0 | 2023-09-19 |

2-(aminomethyl)pent-1-ene 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

162583-76-8 (2-(aminomethyl)pent-1-ene) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬